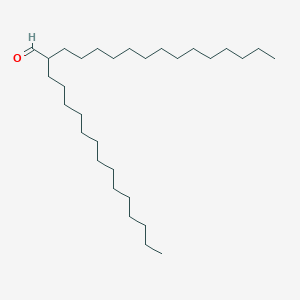

2-Tetradecylhexadecanal

Description

2-Tetradecylhexadecanal is a branched-chain aldehyde characterized by a hexadecanal backbone (16-carbon chain) with a tetradecyl group (14-carbon chain) attached to the second carbon. This structural configuration results in a molecular formula of C₃₀H₆₀O, distinguishing it from linear aldehydes by its branching. Aldehydes like 2-Tetradecylhexadecanal are typically less polar than carboxylic acids but more reactive than esters due to the electrophilic aldehyde group, making them intermediates in organic synthesis and fragrance applications.

Properties

CAS No. |

184830-00-0 |

|---|---|

Molecular Formula |

C30H60O |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

2-tetradecylhexadecanal |

InChI |

InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30(29-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |

InChI Key |

VJCHYMWZRZXAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tetradecylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of long-chain alcohols. For instance, the oxidation of 2-tetradecylhexadecanol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield 2-Tetradecylhexadecanal .

Another method involves the ozonolysis of alkenes, where the double bond is cleaved to form aldehydes. This method is particularly useful for producing high-purity aldehydes .

Industrial Production Methods

On an industrial scale, 2-Tetradecylhexadecanal can be produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tetradecylhexadecanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: 2-Tetradecylhexadecanoic acid

Reduction: 2-Tetradecylhexadecanol

Substitution: Various substituted derivatives depending on the nucleophile

Scientific Research Applications

2-Tetradecylhexadecanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tetradecylhexadecanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating lipid metabolism and cellular signaling pathways . It can also interact with enzymes involved in oxidation-reduction reactions, influencing metabolic processes .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Tetradecylhexadecanal and Analogous Compounds

Key Observations:

- Chain Length and Branching: 2-Tetradecylhexadecanal’s extended branched structure (C₃₀) contrasts with shorter linear aldehydes like Pentadecanal (C₁₅) and Tetradecanal (C₁₄).

- Functional Groups: Aldehydes (e.g., Pentadecanal) exhibit higher reactivity than carboxylic acids (e.g., 2-Tetradecylhexadecanoic acid) in nucleophilic additions but lack the acidity of carboxyl groups.

Physicochemical Properties

- Solubility : Longer-chain aldehydes like 2-Tetradecylhexadecanal are expected to be insoluble in water but soluble in organic solvents, similar to Pentadecanal.

- Boiling/Melting Points : Increased chain length correlates with higher boiling points. For example, Tetradecanal (C₁₄) boils at ~260°C, whereas 2-Tetradecylhexadecanal’s larger size likely elevates this further.

Research Findings and Gaps

- Synthesis Challenges : Branched aldehydes require multi-step synthesis, increasing production costs compared to linear counterparts.

- Data Limitations: No direct studies on 2-Tetradecylhexadecanal were found in the evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.